molecular formula C25H26FNO5 B11204177 Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204177
M. Wt: 439.5 g/mol
InChI Key: BIBDTWWJDQXXRI-UHFFFAOYSA-N
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Description

Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class of molecules. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of fluorophenyl and methoxybenzyl groups in its structure suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogenation or alkylation at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding pyridine derivative, while reduction can produce amines.

Scientific Research Applications

Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels in cellular models.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorophenyl and methoxybenzyl groups, which may confer distinct pharmacological properties compared to other dihydropyridines. These structural differences can influence its binding affinity, selectivity, and overall therapeutic profile.

Properties

Molecular Formula

C25H26FNO5

Molecular Weight

439.5 g/mol

IUPAC Name

diethyl 4-(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO5/c1-4-31-24(28)21-15-27(14-17-6-12-20(30-3)13-7-17)16-22(25(29)32-5-2)23(21)18-8-10-19(26)11-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3

InChI Key

BIBDTWWJDQXXRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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